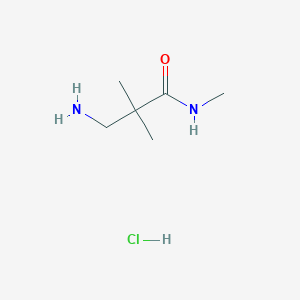
3-Amino-N,2,2-trimethyl-propanamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,2,2-trimethyl-propanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is known for its unique structure, which includes an amino group and a trimethyl-substituted propanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,2,2-trimethyl-propanamide hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with appropriate reagents to form the desired amide. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process may involve steps such as esterification, amidation, and subsequent purification to obtain the final product .
Industrial Production Methods
Industrial production of 3-Amino-N,2,2-trimethyl-propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,2,2-trimethyl-propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
3-Amino-N,2,2-trimethyl-propanamide hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-N,2,2-trimethyl-propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N,N,2-trimethyl-propanamide hydrochloride
- 3-Amino-N,N,N-trimethylpropan-1-aminium chloride
- N,N,2-trimethylpropanamide
Uniqueness
3-Amino-N,2,2-trimethyl-propanamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
756454-05-4 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,4-7)5(9)8-3/h4,7H2,1-3H3,(H,8,9) |
InChI Key |
XMOGWWOHQKRHFS-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C(=O)NC.Cl |
Canonical SMILES |
CC(C)(CN)C(=O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


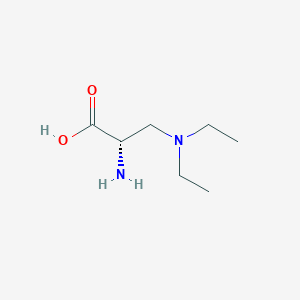

![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)

![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)
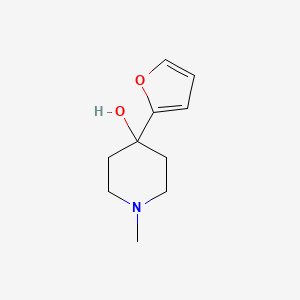


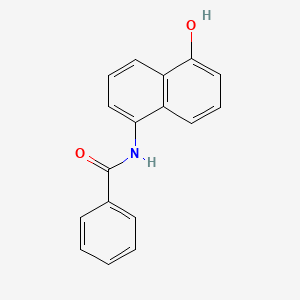
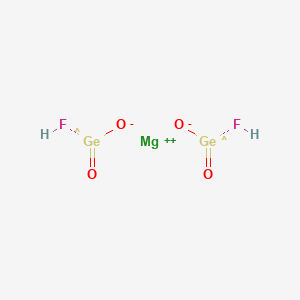
![Silane, [2-(diphenylsilyl)ethyl]trimethyl-](/img/structure/B3282706.png)



